N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
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Overview
Description
N-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine, also known as CNQX, is a synthetic compound that belongs to the family of competitive glutamate receptor antagonists. It has been widely used in scientific research to investigate the mechanisms of excitatory neurotransmission in the central nervous system (CNS).
Mechanism of Action
N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine acts by binding to the ligand-binding domain of AMPA and kainate receptors, which prevents glutamate from binding to these receptors. This results in a decrease in the influx of calcium ions and the depolarization of postsynaptic neurons. As a result, N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine inhibits the excitatory neurotransmission in the CNS and modulates the plasticity of synapses.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine have been extensively studied in vitro and in vivo. In vitro studies have shown that N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine can block the AMPA and kainate receptor-mediated currents in hippocampal neurons and cerebellar granule cells. In vivo studies have demonstrated that N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine can modulate the synaptic plasticity in the hippocampus and the striatum, which are two brain regions involved in learning and memory. N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for AMPA and kainate receptors, which allows for the specific modulation of glutamate signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it suitable for in vivo studies. However, N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has some limitations, including its short half-life and the potential for off-target effects. It is also important to note that N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine should be used with caution in experiments involving animal models, as it can induce seizures and other adverse effects.
Future Directions
There are several future directions for the use of N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine in scientific research. One direction is to investigate the role of AMPA and kainate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine as a therapeutic agent for these diseases. Additionally, N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine can be used to study the mechanisms of synaptic plasticity in other brain regions, such as the prefrontal cortex and the amygdala. Finally, the development of new N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine analogs with improved pharmacokinetic properties and selectivity for specific glutamate receptor subtypes could lead to the discovery of novel therapeutic agents for CNS disorders.
Synthesis Methods
The synthesis of N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine involves the reaction of 3-chloro-5-nitropyridine-2-amine with 1-cyclopropylethane-1,2-diamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate which is then converted into the final product by a series of chemical reactions.
Scientific Research Applications
N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has been widely used in scientific research to investigate the role of glutamate receptors in the CNS. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine acts as a competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors, which are the two main subtypes of ionotropic glutamate receptors. By blocking these receptors, N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine can modulate the activity of glutamate and its downstream signaling pathways.
properties
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-8-3-7(15(16)17)4-13-10(8)14-5-9(12)6-1-2-6/h3-4,6,9H,1-2,5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYODJTKSOZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine |
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